Cas no 113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-)

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- structure
113216-88-9 structure
Product Name:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Numero CAS:113216-88-9
MF:C27H29ClN2O3
MW:464.983766317368
CID:130091
PubChem ID:11784547
Update Time:2025-06-11

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
    • [(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
    • (1R)-((1S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • 10,11-dihydroquinine p-chlorobenzoate
    • Dihydroquinine 4-chlorobenzoate
    • Hydroquinine 4-chlorobenzoate
    • O-(4-chlorobenzoyl)-hydroquinine
    • O-(4-Chlorobenzoyl)hydroquinine
    • SureCN3959572
    • Dihydroquinine 4-chlorobenzoate, Hydroquinine 4-chlorobenzoate
    • Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
    • DTXSID60472567
    • (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • 113216-88-9
    • HYDROQUININE4-CHLOROBENZOATE
    • (R)-[(2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL 4-CHLOROBENZOATE
    • Hydroquinine 4-chlorobenzoate,98%
    • SCHEMBL3959572
    • (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • O-(4-Chlorobenzoyl)hydroquinine, 98%
    • G63203
    • TXVNNFDXQZFMBQ-MFQNCIFPSA-N
    • Inchi: 1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
    • Chiave InChI: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(=O)O[C@H](C1C=CN=C2C=CC(=CC=12)OC)[C@@H]1C[C@@H]2CCN1C[C@@H]2CC

Proprietà calcolate

  • Massa esatta: 464.18687
  • Massa monoisotopica: 464.1866705g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 7
  • Complessità: 670
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 5.9
  • Superficie polare topologica: 51.7Ų

Proprietà sperimentali

  • Colore/forma: polvere
  • Densità: 1.28
  • Punto di fusione: 128-130 °C(lit.)
  • Punto di ebollizione: 598°Cat760mmHg
  • Punto di infiammabilità: 315.5°C
  • Indice di rifrazione: 1.639
  • PSA: 51.66
  • Solubilità: Non determinato

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • Gruppo di imballaggio:III
  • Livello di pericolo:6.1(b)
  • Classe di pericolo:6.1(b)
  • PackingGroup:III

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679150-100mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
100mg
¥334.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679150-250mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
250mg
¥662.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679150-1g
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
1g
¥1939.00 2024-08-09
1PlusChem
1P003TVK-100mg
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
100mg
$36.00 2023-12-26
1PlusChem
1P003TVK-250mg
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
250mg
$57.00 2023-12-26
1PlusChem
1P003TVK-1g
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
1g
$157.00 2023-12-26
SHENG KE LU SI SHENG WU JI SHU
sc-228848-1 g
O-(4-Chlorobenzoyl)hydroquinine,
113216-88-9
1g
¥579.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-228848-1g
O-(4-Chlorobenzoyl)hydroquinine,
113216-88-9
1g
¥579.00 2023-09-05
Ambeed
A987129-100mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
100mg
$40.0 2025-02-24
Ambeed
A987129-250mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
250mg
$63.0 2025-02-24

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:113216-88-9)Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Numero d'ordine:A1198848
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:38
Prezzo ($):156.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:113216-88-9)Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
A1198848
Purezza:99%
Quantità:1g
Prezzo ($):156.0
Email